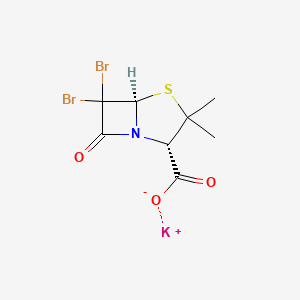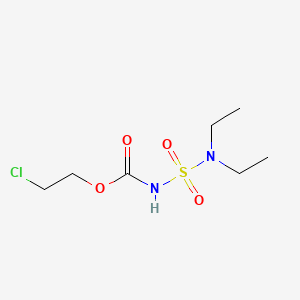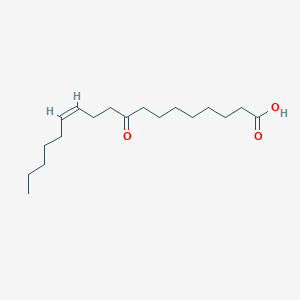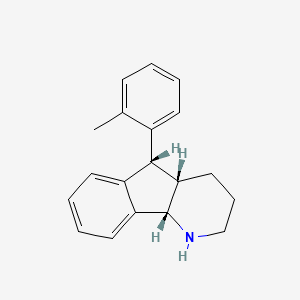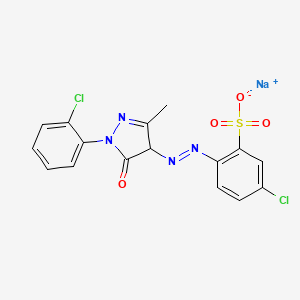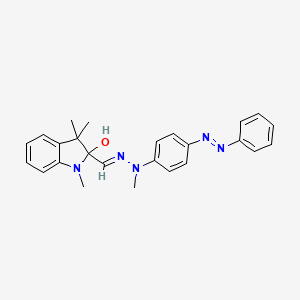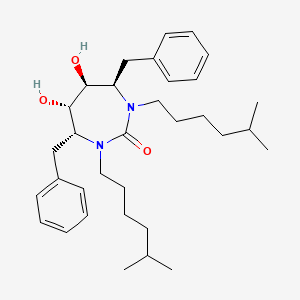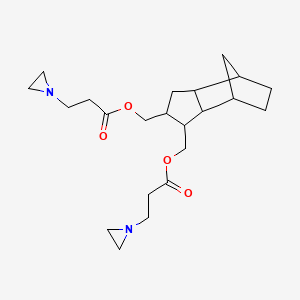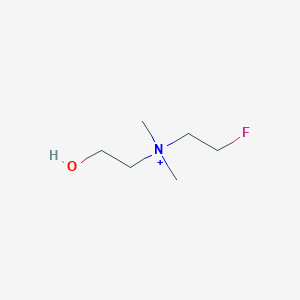
Fluoroethylcholine ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroethylcholine ion is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. It is particularly known for its application in positron emission tomography (PET) imaging, especially in the detection and monitoring of cancer. The compound is a derivative of choline, a vital nutrient that plays a crucial role in various biological processes, including cell membrane synthesis and neurotransmission.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluoroethylcholine ion is typically synthesized through a nucleophilic substitution reaction. The process involves the reaction of 18F-fluoride with 1,2-ditosyloxy-ethane, followed by a reaction with N,N-dimethylethanolamine . The product is then trapped on a cation exchange cartridge and eluted with saline . This method ensures high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is automated to ensure consistency and efficiency. The process involves the use of an automated apparatus that facilitates the reaction and purification steps. This apparatus ensures that the final product is of high quality and suitable for clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Fluoroethylcholine ion primarily undergoes nucleophilic substitution reactions. It can also participate in phosphorylation reactions within biological systems, where it is phosphorylated by choline kinase .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as 18F-fluoride, 1,2-ditosyloxy-ethane, and N,N-dimethylethanolamine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major product formed from the synthesis of this compound is the phosphorylated derivative, which is integrated into cellular phospholipids .
Wissenschaftliche Forschungsanwendungen
Fluoroethylcholine ion has a wide range of applications in scientific research. It is extensively used in PET imaging for the detection and monitoring of various cancers, including prostate cancer . The compound’s ability to be incorporated into tumor cells through an active, carrier-mediated transport mechanism makes it particularly useful in oncology .
In addition to its applications in cancer imaging, this compound is also used in the study of metabolic processes and the development of new diagnostic tools. Its unique properties make it a valuable tool in both clinical and research settings .
Wirkmechanismus
The mechanism of action of fluoroethylcholine ion involves its incorporation into cells through an active transport mechanism. Once inside the cell, it is phosphorylated by choline kinase, yielding a phosphoryl derivative . This derivative is then integrated into cellular phospholipids, primarily into a phosphatidyl derivative . This process allows for the visualization of tumor cells in PET imaging, as the compound accumulates in areas with high choline kinase activity .
Vergleich Mit ähnlichen Verbindungen
Fluoroethylcholine ion is similar to other choline derivatives, such as fluoromethylcholine and 11C-choline . it has unique properties that make it particularly useful in clinical applications. For instance, this compound has a greater extent of urinary excretion compared to fluoromethylcholine, which may require catheterization . Additionally, the longer half-life of 18F compared to 11C allows for more widespread use in clinical settings .
List of Similar Compounds:- Fluoromethylcholine
- 11C-choline
These compounds share similar mechanisms of action and applications but differ in their pharmacokinetic properties and clinical utility .
Eigenschaften
CAS-Nummer |
479407-06-2 |
|---|---|
Molekularformel |
C6H15FNO+ |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C6H15FNO/c1-8(2,4-3-7)5-6-9/h9H,3-6H2,1-2H3/q+1 |
InChI-Schlüssel |
HVTQGIFBNBMSGE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCO)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




